

Application Notes and Protocols for Sanger Sequencing of DNA Containing Isoguanosine

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Compound of Interest

Compound Name: *isoG Nucleoside-1*

Cat. No.: *B12384077*

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Introduction

The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up new avenues for synthetic biology, diagnostics, and therapeutics. Isoguanosine (isoG), an isomer of guanosine, paired with isocytosine (isoC) or 5-methylisocytosine (MeisoC), represents a well-studied unnatural base pair (UBP) that can be incorporated into DNA. This UBP maintains the Watson-Crick geometry and is joined by three hydrogen bonds, similar to the G-C pair. The ability to accurately sequence DNA containing isoG is crucial for the validation of synthetic constructs and for understanding the behavior of these modified nucleic acids in biological systems.

This document provides detailed application notes and protocols for the Sanger sequencing of DNA containing isoguanosine using the modified dye terminator method.

Challenges in Sequencing Isoguanosine

The primary challenge in sequencing DNA containing isoG lies in the tautomeric nature of the isoguanine base. Isoguanine can exist in a keto and an enol form. While the keto form correctly pairs with isocytosine, the enol tautomer can form a stable Watson-Crick-like base pair with thymine. This tautomerism can lead to the misincorporation of thymidine triphosphate by DNA polymerase opposite an isoG in the template strand, resulting in incorrect sequence reads.

Another challenge is ensuring the efficient incorporation of the complementary unnatural base triphosphate (e.g., dMeisoCTP) opposite isoG by the DNA polymerase used in the sequencing reaction. The concentration of these unnatural triphosphates must be carefully optimized to outcompete the misincorporation of natural dNTPs.

Data Presentation

Table 1: Observed Results in Dye Terminator Sequencing of isoG-Containing DNA

Template Base	Added Unnatural Triphosphate	Primary Incorporated Nucleotide	Observed Result in Electropherogram
isoG	dMeisoCTP	MeisoC	Correct sequence read (no peak at the isoG position)
isoG	None	T	Incorrect peak (ddTTP incorporation)
MeisoC	disoGTP	isoG	Correct sequence read (no peak at the MeisoC position)
MeisoC	None	A	Incorrect peak (ddATP incorporation)

Table 2: Recommended Starting Concentrations for Unnatural Triphosphates in BigDye v3.1 Sequencing Reactions

Unnatural Triphosphate	Recommended Starting Concentration
disoGTP	300 μ M
dMeisoCTP	100 μ M

Note: These concentrations are starting points and may require further optimization depending on the specific template sequence and context.

Experimental Protocols

Protocol 1: Sanger Sequencing of isoG-Containing DNA using BigDye™ Terminator v3.1 Cycle Sequencing Kit

This protocol is adapted for sequencing DNA templates containing isoguanosine and 5-methylisocytosine.

1. Materials:

- Purified DNA template containing isoG
- Sequencing Primer (forward or reverse)
- BigDye™ Terminator v3.1 Cycle Sequencing Kit (Thermo Fisher Scientific)
- dMeisoCTP (or disoGTP, depending on the template)
- Nuclease-free water
- Ethanol (100% and 70%)
- 125 mM EDTA
- Microcentrifuge tubes
- Thermal cycler
- Capillary electrophoresis instrument (e.g., Applied Biosystems 3130xl or 3730xl Genetic Analyzer)

2. Reaction Setup:

- Prepare a master mix for the sequencing reaction. The volumes below are for a single 20 µL reaction.

- BigDye™ Terminator v3.1 Ready Reaction Mix: 4.0 µL
- 5X Sequencing Buffer: 2.0 µL
- dMeisoCTP (100 µM final concentration) or disoGTP (300 µM final concentration): Volume as required
- Sequencing Primer (3.2 µM): 1.0 µL
- Nuclease-free water: to a final volume of 10 µL
- In a microcentrifuge tube, add:
 - Master Mix: 10 µL
 - Purified DNA template (100-200 ng): 10 µL
- Gently mix and centrifuge briefly.

3. Thermal Cycling:

Program the thermal cycler with the following conditions:

- Initial Denaturation: 96°C for 1 minute
- 30 Cycles:
 - 96°C for 10 seconds
 - 50°C for 5 seconds
 - 60°C for 4 minutes
- Hold: 4°C

4. Post-Reaction Cleanup (Ethanol/EDTA Precipitation):

- To each completed sequencing reaction, add 5 µL of 125 mM EDTA.

- Add 60 μ L of 100% ethanol.
- Vortex briefly and incubate at room temperature for 15 minutes.
- Centrifuge at maximum speed for 20 minutes.
- Carefully aspirate the supernatant.
- Wash the pellet with 250 μ L of 70% ethanol.
- Centrifuge for 5 minutes.
- Carefully aspirate the supernatant and air dry the pellet for 10-15 minutes.

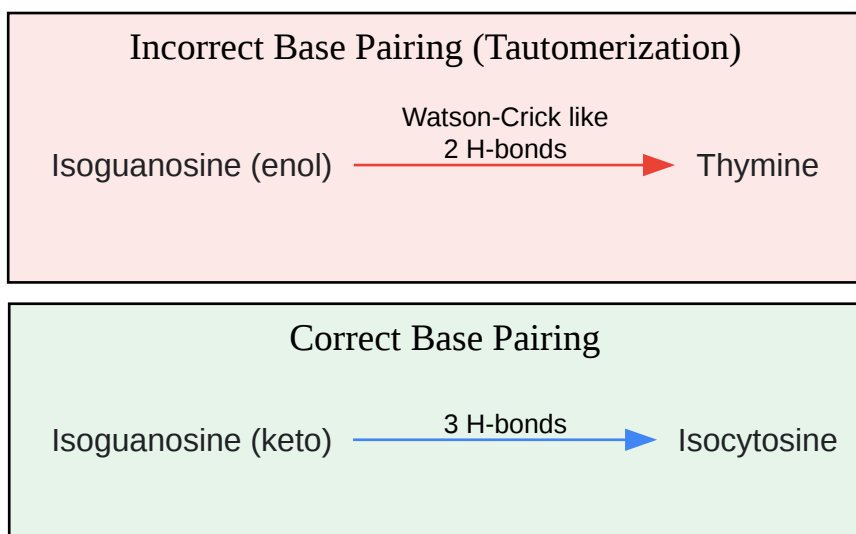
5. Capillary Electrophoresis:

- Resuspend the dried pellet in 10-15 μ L of Hi-Di™ Formamide (or other appropriate loading solution).
- Denature the samples at 95°C for 5 minutes, then immediately place on ice.
- Load the samples onto the capillary electrophoresis instrument.
- Run the electrophoresis according to the manufacturer's instructions.

6. Data Analysis:

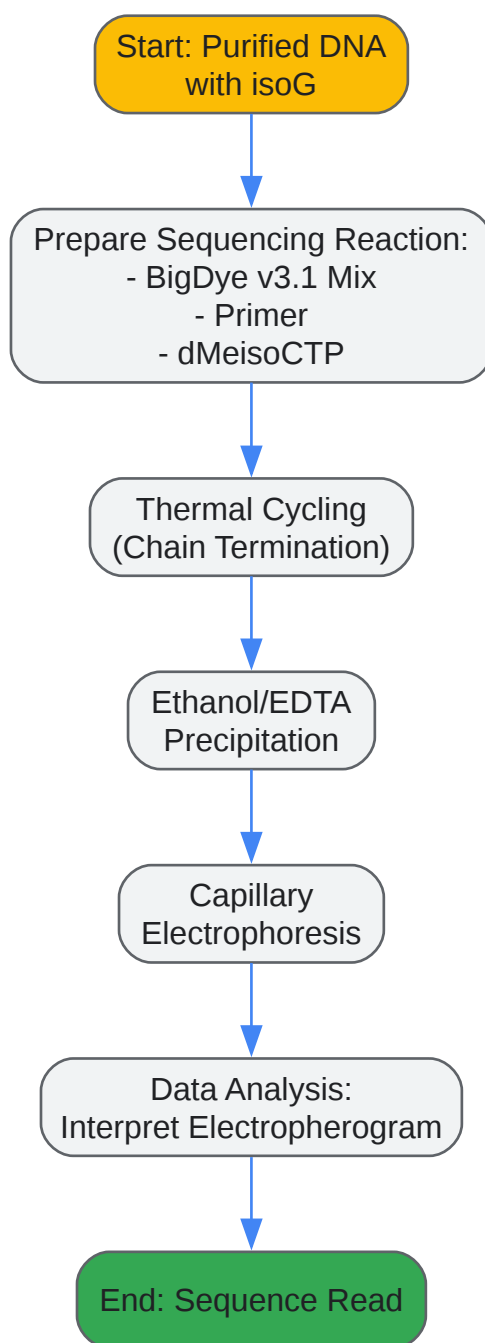
Analyze the resulting electropherogram using appropriate sequencing analysis software. The absence of a peak at the position of the unnatural base, when the complementary unnatural triphosphate is included in the reaction, indicates successful sequencing. The presence of a thymine peak at an isoG position in control reactions (without dMeisoCTP) would confirm the mispairing tendency.

Visualizations



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Caption: Isoguanosine base pairing.



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Caption: Sanger sequencing workflow for isoG-DNA.

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